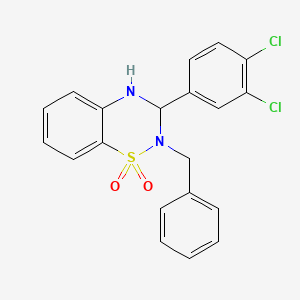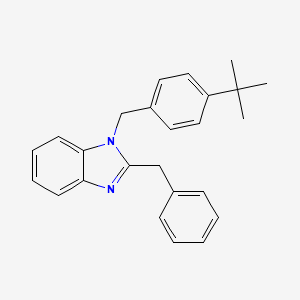![molecular formula C21H26N2OS B11589181 2-butylsulfanyl-5-cyclopentyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one](/img/structure/B11589181.png)
2-butylsulfanyl-5-cyclopentyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinone derivatives, including 2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE, typically involves the use of benzamides and amidines. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines has been proposed for the synthesis of quinazolin-4(1H)-ones . This method provides a useful route for constructing the quinazolinone framework.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are designed to optimize yield, reduce reaction times, and improve the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Common Reagents and Conditions
Common reagents used in the reactions of quinazolinone derivatives include copper catalysts, tert-butyl hydroperoxide, and various amines . Reaction conditions often involve moderate temperatures and the use of solvents such as anisole.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinazolinone oxides, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Quinazolinone derivatives have been studied for their antimicrobial and biofilm inhibition effects.
Industry: Quinazolinone derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit quorum sensing systems in bacteria, thereby reducing biofilm formation and virulence . Additionally, the compound may interact with various enzymes and receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE include other quinazolinone derivatives such as:
- 3-(2-benzyloxy-2-oxoethyl)quinazolin-4(3H)-one
- 3-[2-(1-naphthyl)-2-oxoethyl]quinazolin-4(3H)-one
Uniqueness
The uniqueness of 2-(BUTYLSULFANYL)-5-CYCLOPENTYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE lies in its specific substituents, which confer distinct chemical properties and potential applications. The presence of the butylsulfanyl group and the cyclopentyl ring differentiates it from other quinazolinone derivatives and may enhance its biological activity and stability.
Properties
Molecular Formula |
C21H26N2OS |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-butylsulfanyl-5-cyclopentyl-5,6-dihydro-3H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C21H26N2OS/c1-2-3-12-25-21-22-19-16-11-7-6-10-15(16)13-17(14-8-4-5-9-14)18(19)20(24)23-21/h6-7,10-11,14,17H,2-5,8-9,12-13H2,1H3,(H,22,23,24) |
InChI Key |
HCBYMXRNQWBYOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(CC3=CC=CC=C32)C4CCCC4)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11589102.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11589106.png)
![(2E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11589107.png)

![4-{[6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl]methyl}-4-methylmorpholin-4-ium](/img/structure/B11589125.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11589142.png)
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589148.png)

![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11589157.png)
![5-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11589162.png)
![butyl 4-[(9H-xanthen-9-ylcarbonyl)amino]benzoate](/img/structure/B11589164.png)

![propan-2-yl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589173.png)

